molecular formula C6H16Cl2N2Pd B7981368 Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Cat. No.: B7981368
M. Wt: 293.53 g/mol
InChI Key: FJOUSQLMIDWVAY-UHFFFAOYSA-L
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Description

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) is a coordination complex of palladium with the formula [Pd(C6H16N2)Cl2]. This compound is known for its role as a versatile catalyst in various organic reactions due to its ability to facilitate chemical transformations with high selectivity and efficiency.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting palladium(II) chloride with N,N,N',N'-tetramethylethylenediamine in an appropriate solvent, such as methanol or ethanol, under reflux conditions.

  • Transmetalation: Another method involves the transmetalation of a palladium(II) precursor with N,N,N',N'-tetramethylethylenediamine in the presence of a suitable metal salt.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation Reactions: This compound can catalyze the oxidation of various organic substrates, such as alcohols to aldehydes or ketones.

  • Reduction Reactions: It can also facilitate the reduction of certain functional groups, such as nitro groups to amines.

  • Substitution Reactions: The compound is known to catalyze substitution reactions, including nucleophilic substitution and cross-coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidants include hydrogen peroxide, molecular oxygen, and various metal-based oxidants.

  • Reduction: Typical reducing agents include hydrogen gas, formic acid, and hydrazine.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the specific reaction.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, carboxylic acids.

  • Reduction: Amines, hydrocarbons.

  • Substitution: Coupling products, substituted aromatic compounds.

Scientific Research Applications

Chemistry: This compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. It is also employed in the synthesis of pharmaceuticals and fine chemicals.

Biology: In biological research, it can be used to study enzyme mechanisms and to develop new bioactive compounds.

Industry: It is used in the production of various chemicals, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) exerts its effects involves the coordination of the palladium center to the substrate, facilitating the formation and cleavage of chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

  • Palladium(II) acetate

  • Palladium(II) chloride

  • Bis(cyclopentadienyl)ruthenium dicarbonyl dimer

Uniqueness: Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) is unique in its ability to catalyze a wide range of reactions with high efficiency and selectivity, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOUSQLMIDWVAY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931578
Record name Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14267-08-4
Record name Tetramethylethylenediaminepalladium dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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